molecular formula C8H8BrN3S B13069041 1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine

1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine

Cat. No.: B13069041
M. Wt: 258.14 g/mol
InChI Key: IALWCMNGQRUUTQ-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both imidazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with imidazole-2-amine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine largely depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the thiophene ring can participate in π-π interactions .

Comparison with Similar Compounds

  • (5-Bromothiophen-2-yl)methylamine
  • 2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one

Comparison: 1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine is unique due to the presence of both imidazole and thiophene rings, which confer distinct chemical properties and reactivity.

Biological Activity

1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine is a compound that combines the structural features of an imidazole ring with a bromothiophene moiety. This unique combination gives rise to a variety of potential biological activities, making it a subject of interest in medicinal chemistry. The molecular formula of this compound is C8_8H8_8BrN3_3S, and it has a molecular weight of approximately 258.14 g/mol .

Structural Characteristics

The structure of this compound is characterized by:

  • Imidazole Ring : Known for its biological significance and presence in many pharmacologically active compounds.
  • Bromothiophene Moiety : Contributes to the compound's electronic properties and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Activity

Studies have shown that compounds containing imidazole and thiophene rings can interact with various cellular targets, including kinases, which are crucial in cancer signaling pathways. The binding affinity of this compound to these targets suggests its potential as an anticancer agent. For instance, investigations have indicated that similar compounds can inhibit cancer cell proliferation by interfering with signal transduction pathways.

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes, which are pivotal in inflammatory responses. Research on related imidazole derivatives has shown promising results in reducing inflammation through various mechanisms, including the inhibition of NF-kB signaling pathways .

3. Antiviral Activity

Emerging studies suggest that the compound may possess antiviral properties. Compounds with similar structures have demonstrated efficacy against several viruses by inhibiting viral replication processes. The mechanism often involves interference with viral RNA synthesis or blocking viral entry into host cells .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-1-methyl-1H-imidazol-2-amineImidazole ring with a bromine substituentPrimarily studied for antimicrobial properties
N-(5-bromothiophen-2-yl)methyl)-1-methylpyrazol-3-aminesContains pyrazole instead of imidazoleExplored for anti-inflammatory properties
5-BromothiopheneBasic thiophene structureLacks imidazole functionality; mainly used in material science applications

The uniqueness of this compound lies in its dual functionality, which enhances its pharmacological properties compared to compounds that possess only one of these features.

Case Studies and Research Findings

Several case studies have highlighted the biological activities associated with this compound:

Case Study 1: Anticancer Mechanism

A study investigated the effects of related imidazole derivatives on human cancer cell lines, revealing that these compounds could induce apoptosis through caspase activation pathways. The findings suggest that this compound may exhibit similar mechanisms due to its structural characteristics .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of imidazole derivatives, demonstrating their ability to inhibit IL-6 production in macrophages. This study provides insight into how this compound might modulate inflammatory responses .

Properties

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C8H8BrN3S/c9-7-2-1-6(13-7)5-12-4-3-11-8(12)10/h1-4H,5H2,(H2,10,11)

InChI Key

IALWCMNGQRUUTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)N)CC2=CC=C(S2)Br

Origin of Product

United States

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